12-POHSA

Beschreibung

Eigenschaften

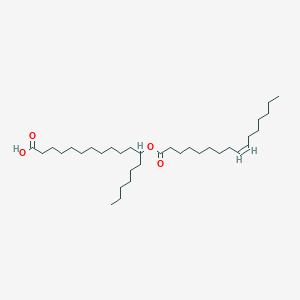

IUPAC Name |

12-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H64O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h11-12,32H,3-10,13-31H2,1-2H3,(H,35,36)/b12-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYATLPMKFNWBI-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701210295 | |

| Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:1(9Z)/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2042646-31-9 | |

| Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2042646-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:1(9Z)/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Structure of 12-Hydroxystearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxystearic acid (12-HO-HSA or 12-POHSA), a saturated fatty acid derived from the hydrogenation of castor oil, is a versatile molecule with a unique structure that lends itself to a wide array of applications, from industrial lubricants to advanced drug delivery systems. Its defining feature is a hydroxyl group at the 12th carbon position of the stearic acid backbone, which imparts amphiphilic properties and the ability to form complex supramolecular structures. This technical guide provides an in-depth exploration of the structure of this compound, its physicochemical properties, experimental protocols for its application, and its emerging role in biological signaling pathways.

Chemical and Physical Properties

This compound is an 18-carbon saturated fatty acid with a molecular formula of C18H36O3 and a molecular weight of approximately 300.48 g/mol .[1] Its IUPAC name is 12-hydroxyoctadecanoic acid. The presence of both a hydrophilic hydroxyl group and a long hydrophobic alkyl chain allows for its unique self-assembly properties. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C18H36O3 | [1] |

| Molecular Weight | 300.48 g/mol | |

| Melting Point | 71-79 °C | |

| Boiling Point | 220 °C (at 10 mmHg) | |

| Solubility in Water | Practically insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, and other organic solvents | |

| Appearance | White to yellowish waxy solid, powder, or flakes | |

| CAS Number | 106-14-9 | [1] |

Supramolecular Structure and Self-Assembly

A cornerstone of this compound's functionality is its ability to self-assemble into intricate, three-dimensional networks, particularly in non-polar solvents, forming what are known as organogels. This process is primarily driven by hydrogen bonding between the carboxylic acid and hydroxyl groups of adjacent this compound molecules. This leads to the formation of long, crystalline fibers that entangle to create a network capable of immobilizing the solvent.

The self-assembly process is a critical aspect of its structure and is fundamental to its applications in areas such as lubricants, cosmetics, and drug delivery. The following diagram illustrates the hierarchical self-assembly of this compound molecules into a fibrous network.

Experimental Protocols

Preparation of this compound Organogels

A common application of this compound is in the formation of organogels, which can serve as matrices for controlled drug release.

Methodology:

-

Dissolution: this compound is dispersed in a biocompatible organic solvent (e.g., vegetable oil, isopropyl myristate) at a desired concentration (typically 1-10% w/w).

-

Heating: The mixture is heated to a temperature above the melting point of this compound (approximately 80-90 °C) with continuous stirring until a clear, homogeneous solution is formed.

-

Cooling: The solution is then allowed to cool to room temperature without disturbance. During cooling, the this compound molecules self-assemble, leading to the formation of a stable, thermo-reversible gel.

-

Characterization: The resulting organogel can be characterized by various techniques, including rheology to determine its mechanical properties, differential scanning calorimetry (DSC) to study its thermal behavior, and microscopy (e.g., SEM, TEM) to visualize the fibrous network structure.

Synthesis of 12-Hydroxystearic Acid

This compound is commercially produced through the hydrogenation of ricinoleic acid, the primary fatty acid in castor oil.

Methodology:

-

Hydrogenation: Ricinoleic acid is subjected to catalytic hydrogenation in the presence of a nickel or palladium catalyst at elevated temperature and pressure. This process saturates the carbon-carbon double bond present in ricinoleic acid.

-

Purification: The resulting crude 12-hydroxystearic acid is then purified, typically through recrystallization from an appropriate solvent, to remove the catalyst and any byproducts.

Biological Signaling Pathway

Recent research has unveiled a direct biological role for this compound in skin immunity. A 2025 preprint study has shown that this compound can stimulate epidermal keratinocytes to secrete antimicrobial peptides (AMPs), which are crucial components of the skin's innate immune defense.

The proposed mechanism involves the downregulation of caspase-8, which in turn activates the inflammasome, leading to the release of AMPs. This downregulation is reportedly mediated by the acute activation of DNA methyltransferase 3A (DNMT3A), resulting in the transcriptional silencing of the caspase-8 gene.[2][3] This discovery opens new avenues for the therapeutic application of this compound in dermatology and immunology.

The following diagram illustrates this newly identified signaling pathway.

Conclusion

The unique bifunctional structure of 12-hydroxystearic acid, possessing both a hydrophilic hydroxyl head and a long hydrophobic tail, underpins its diverse and valuable properties. Its ability to form robust, thermo-reversible organogels through self-assembly has been extensively utilized in various industries. The recent discovery of its role in modulating innate immune responses in the skin highlights a new and exciting frontier for its application in drug development and dermatology. This guide provides a foundational understanding of the multifaceted nature of this compound, offering valuable insights for researchers and scientists working at the cutting edge of materials science and medicine.

References

The Biological Role of 12-Hydroxystearic Acid in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

12-Hydroxystearic acid (12-HSA), a saturated C18 fatty acid, is a widely utilized component in industrial lubricants and cosmetics, primarily derived from hydrogenated castor oil. While its physical properties are well-characterized, its direct biological role in core metabolism remains an area of emerging research. This technical guide synthesizes the current understanding of 12-HSA's metabolic functions, with a particular focus on its interaction with nuclear receptors and the metabolic activities of its isomers and derivatives. The primary established mechanism of 12-HSA in a metabolic context is its activity as a weak agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. In contrast, its derivatives, such as Palmitic Acid Hydroxy Stearic Acids (PAHSAs), and its positional isomers, exhibit more pronounced effects on glucose homeostasis and inflammation, acting through receptors like GPR40. This document provides a comprehensive overview of the existing data, details key experimental protocols, and visualizes the known signaling pathways to support further investigation and potential therapeutic development.

Introduction to 12-Hydroxystearic Acid (12-HSA)

12-Hydroxystearic acid (12-HSA), also known as 12-hydroxyoctadecanoic acid, is a saturated fatty acid characterized by a hydroxyl group at the 12th carbon position.[1][2][3][4][5][6][7][8] This structural feature imparts unique physical properties, such as a higher melting point and viscosity compared to its non-hydroxylated counterpart, stearic acid, which has led to its widespread use as a gelling agent and emollient in various industrial and cosmetic formulations.[1][2][3][4][5][6][7][8] While its industrial applications are well-documented, its endogenous presence and metabolic significance are less understood. Recent investigations into related hydroxy fatty acids have spurred interest in the potential biological activities of 12-HSA.

Core Metabolic Role of 12-HSA: PPARα Agonism

The most direct evidence for a metabolic role of 12-HSA is its function as a weak agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9][10] PPARα is a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in fatty acid oxidation, lipid transport, and inflammation.

A comparative study of hydroxystearic acid isomers demonstrated that while 12-HSA does activate PPARα, its potency is significantly lower than that of other isomers, such as 10-HSA and 9-HSA.[9][10]

Quantitative Data on PPARα Activation by Hydroxystearic Acid Isomers

| Compound | PPARα Activation (Fold Induction) | Reference |

| 17-HSA | 1.7x | [9] |

| Stearic Acid | 1.8x | [9] |

| 12-HSA | 4.9x | [9] |

| 9-HSA | 10.1x | [9] |

| 10-HSA | 15.7x | [9] |

Table 1: Comparative PPARα agonistic activity of 12-HSA and its regioisomers.

This weak agonism suggests that at physiological concentrations, the direct contribution of 12-HSA to the regulation of lipid metabolism via PPARα may be limited compared to other endogenous ligands. However, in pharmacological or pathological contexts where its concentration might be elevated, this activity could become more significant.

Signaling Pathway of PPARα Activation

Caption: PPARα signaling pathway activated by 12-HSA.

Metabolic Roles of 12-HSA Derivatives and Isomers

While the direct metabolic impact of 12-HSA appears modest, its derivatives and isomers have demonstrated significant biological activities, providing a broader context for the potential roles of hydroxylated fatty acids in metabolism.

Palmitic Acid Hydroxy Stearic Acids (PAHSAs) and Glucose Homeostasis

PAHSAs are a class of endogenous lipids where a hydroxystearic acid is esterified to another fatty acid, such as palmitic acid. These molecules have been identified as having anti-diabetic and anti-inflammatory properties.[11][12]

-

GPR40 Agonism: PAHSAs, particularly those containing 9-HSA, are agonists for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[11][12] GPR40 is highly expressed in pancreatic β-cells and plays a role in potentiating glucose-stimulated insulin secretion.[13]

-

Improved Insulin Sensitivity: Chronic administration of PAHSAs in high-fat diet-fed mice has been shown to improve both insulin sensitivity and glucose tolerance.[11] Blocking GPR40 reverses these beneficial effects, indicating that GPR40 is a key mediator of PAHSA action on glucose metabolism.[11][12]

Quantitative Data on the Effects of Chronic PAHSA Treatment in High-Fat Diet-Fed Mice

| Parameter | Vehicle | 9-PAHSA (12 mg/kg/day) | Reference |

| Insulin Tolerance Test (ITT) | |||

| Glucose (mg/dL) at 60 min | ~180 | ~140 | [11] |

| Oral Glucose Tolerance Test (OGTT) | |||

| Glucose AUC (mg/dL*min) | ~30,000 | ~25,000 | [11] |

Table 2: Effects of chronic 9-PAHSA treatment on insulin sensitivity and glucose tolerance in high-fat diet-fed mice. Values are approximate based on graphical data.

Signaling Pathway of PAHSA via GPR40 in Pancreatic β-cells

Caption: PAHSA potentiates glucose-stimulated insulin secretion via GPR40.

9,10-dihydroxystearic acid (DHSA) and Insulin Sensitivity

A dihydroxylated form of stearic acid, 9,10-DHSA, has also been shown to have beneficial metabolic effects. In a study using KKAy diabetic mice, dietary supplementation with 4% DHSA for 5-6 weeks resulted in improved glucose tolerance and insulin sensitivity.[14] The proposed mechanism involves the activation of PPARγ, although the activation was observed at high concentrations (50-100 µmol/L) in vitro.[14]

Other Potential Metabolic Effects of 12-HSA

Mitochondrial Function

In vitro studies have indicated that 12-HSA can interfere with oxidative phosphorylation in isolated rat liver mitochondria.[15] Specifically, it was shown to uncouple oxidative phosphorylation and induce mitochondrial swelling.[15] This suggests a potential for 12-HSA to impact cellular energy metabolism, although the in vivo relevance of these findings requires further investigation. The metabolic consequences of such an effect could be significant, particularly in tissues with high energy demands.

Anti-proliferative Effects

While not a direct metabolic role, the anti-proliferative effects of some hydroxystearic acid isomers on cancer cells are noteworthy.[5] Isomers such as 5-HSA, 7-HSA, and 9-HSA have shown inhibitory activity against various cancer cell lines.[5] Although 12-HSA is mentioned as being widely studied, its specific anti-proliferative efficacy is less characterized in the available literature.[5] These effects are often linked to alterations in cellular signaling and metabolism, representing an area for future research for 12-HSA.

Experimental Protocols

PPARα Reporter Gene Assay

This protocol is a standard method to determine the agonistic activity of a compound on PPARα.

-

Cell Culture: HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE). A β-galactosidase expression vector is often included for normalization of transfection efficiency.

-

Treatment: After 24 hours, the medium is replaced with a medium containing the test compounds (e.g., 12-HSA, 10-HSA, 9-HSA, 17-HSA, and a positive control like GW7647) at various concentrations.

-

Lysis and Assay: After another 24 hours, cells are lysed, and luciferase and β-galactosidase activities are measured using appropriate assay kits.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The fold induction is calculated relative to the vehicle control.

In Vivo Glucose and Insulin Tolerance Tests in Mice

These protocols are used to assess the in vivo effects of a compound on glucose homeostasis and insulin sensitivity.

-

Animal Model: C57BL/6J mice are often used. To induce insulin resistance, mice are fed a high-fat diet for a specified period.

-

Compound Administration: The test compound (e.g., 9-PAHSA) or vehicle is administered chronically, for instance, via subcutaneous osmotic mini-pumps, to ensure stable plasma concentrations.

-

Oral Glucose Tolerance Test (OGTT):

-

Mice are fasted overnight (e.g., 16 hours).

-

A baseline blood sample is taken from the tail vein to measure blood glucose.

-

A glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.

-

Blood glucose is measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-gavage.

-

-

Insulin Tolerance Test (ITT):

-

Mice are fasted for a shorter period (e.g., 4-6 hours).

-

A baseline blood glucose measurement is taken.

-

Human insulin (e.g., 0.75 U/kg body weight) is administered via intraperitoneal injection.

-

Blood glucose is measured at several time points (e.g., 15, 30, 45, and 60 minutes) post-injection.

-

-

Data Analysis: Blood glucose levels are plotted over time. The area under the curve (AUC) is calculated for the OGTT to quantify glucose clearance. For the ITT, the rate of glucose disappearance is assessed.

Experimental Workflow for Assessing Metabolic Effects of 12-HSA

Caption: A typical experimental workflow to investigate the metabolic effects of 12-HSA.

Conclusion and Future Directions

The current body of scientific literature suggests that 12-hydroxystearic acid is a weak activator of PPARα, which represents its most clearly defined, albeit modest, role in metabolic regulation. The more significant metabolic effects observed in related molecules, such as the GPR40-mediated improvements in glucose homeostasis by PAHSAs, highlight the potential for hydroxylated fatty acids as a class of signaling molecules.

For researchers and drug development professionals, the following areas warrant further investigation:

-

In-depth characterization of 12-HSA's effects on metabolic tissues: Systematic studies are needed to evaluate the impact of 12-HSA on glucose uptake in muscle and adipose tissue, lipolysis in adipocytes, and gluconeogenesis in hepatocytes.

-

Identification of novel receptors and signaling pathways: Given the activity of its derivatives on GPR40, it is plausible that 12-HSA may interact with other orphan G-protein coupled receptors that are yet to be identified as its primary targets.

-

Elucidation of its role in mitochondrial bioenergetics: The preliminary in vitro findings on the uncoupling of oxidative phosphorylation by 12-HSA should be explored further in cellular and in vivo models to understand its physiological and pathological implications.

-

Investigation of the metabolic fate of 12-HSA: Understanding how 12-HSA is metabolized and whether it is converted to more active signaling molecules in vivo is crucial.

References

- 1. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. Human Insulin Resistance Is Associated With Increased Plasma Levels of 12α-Hydroxylated Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human insulin resistance is associated with increased plasma levels of 12α-hydroxylated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 14. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

12-POHSA: A Novel Bioactive Lipid with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

12-Palmitoleoyloxy-octadecanoic acid (12-POHSA) is a recently identified member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with significant therapeutic potential. This technical guide provides a comprehensive overview of this compound, detailing its biological activities, mechanism of action, and the experimental methodologies used for its characterization. The primary focus is on its role as an agonist for G protein-coupled receptor 40 (GPR40), which mediates its anti-diabetic and anti-inflammatory effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of this novel bioactive lipid.

Introduction to this compound

This compound is a member of a class of endogenous mammalian lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1] Structurally, it consists of palmitoleic acid esterified to the 12th carbon of a stearic acid backbone.[1] FAHFAs, including this compound, have emerged as important signaling molecules with roles in metabolic regulation and inflammation.[1] Their levels are found to be regulated by factors such as fasting and high-fat feeding, and they are associated with insulin sensitivity in mice.[1] The discovery of FAHFAs has opened new avenues for understanding lipid signaling and has presented novel targets for the development of therapeutics for metabolic and inflammatory diseases.

Biological Activities and Mechanism of Action

The primary biological activities of this compound and other FAHFAs are attributed to their interaction with G protein-coupled receptors, particularly GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[2]

Anti-Diabetic Effects: GPR40-Mediated Insulin Secretion

This compound has been shown to increase glucose-stimulated insulin secretion (GSIS).[3] This effect is mediated through the activation of GPR40, a receptor highly expressed in pancreatic β-cells. The binding of this compound to GPR40 initiates a downstream signaling cascade that ultimately leads to the exocytosis of insulin-containing granules.

Signaling Pathway of this compound-Induced Insulin Secretion:

The activation of GPR40 by this compound primarily involves the Gαq subunit of the heterotrimeric G protein. This initiates the following signaling cascade:

-

Activation of Phospholipase C (PLC): Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5]

-

Insulin Granule Exocytosis: The resulting increase in intracellular Ca2+ concentration is a key trigger for the fusion of insulin-containing vesicles with the plasma membrane, resulting in the secretion of insulin.[5]

Figure 1: GPR40 signaling pathway for insulin secretion.

Anti-Inflammatory Effects

FAHFAs, including the closely related 9-PAHSA, have demonstrated anti-inflammatory properties.[5] They have been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] The anti-inflammatory effects of this compound are also thought to be mediated, at least in part, through GPR40 signaling, although other mechanisms may also be involved.

Quantitative Data

While specific quantitative data for this compound is still emerging, data from closely related FAHFAs and other GPR40 agonists provide valuable insights into its potential potency.

| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |

| Related FAHFAs (e.g., PAHSAs) | Calcium Flux | GPR40-expressing cells | EC50 | Low µM range | [6] |

| GPR40 Agonist (TAK-875) | GPR40 Activation | CHO cells | EC50 | 72 nM | [7] |

| 9-PAHSA, 9-POHSA, 9-OAHSA | IL-1β and IL-6 suppression (LPS-induced) | RAW 264.7 macrophages | Concentration for significant suppression | 2 to 10 µM | [5] |

| Cajanin (isoflavonoid) | Anti-inflammatory activity | LPS-stimulated RAW264.7 macrophages | IC50 (NO) | 19.38 ± 0.05 µM | [8] |

| Cajanin (isoflavonoid) | Anti-inflammatory activity | LPS-stimulated RAW264.7 macrophages | IC50 (IL-6) | 7.78 ± 0.04 µM | [8] |

| Cajanin (isoflavonoid) | Anti-inflammatory activity | LPS-stimulated RAW264.7 macrophages | IC50 (TNF-α) | 26.82 ± 0.11 µM | [8] |

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of FAHFAs can be achieved through enzymatic or chemical methods. A general chemoenzymatic approach involves a three-step process.[9]

Workflow for FAHFA Synthesis:

Figure 2: Chemoenzymatic synthesis of a structured lipid.

Purification:

Purification of FAHFAs is typically achieved using High-Performance Liquid Chromatography (HPLC).[10]

-

Column: A reverse-phase C18 column is commonly used.[10]

-

Mobile Phase: A gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) is often employed.

-

Detection: UV detection at a wavelength of around 214 nm is suitable for detecting the ester bond.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted from established methods for human islets.[11]

-

Islet Preparation: Isolate human or rodent islets and culture overnight.

-

Pre-incubation: Pre-incubate islets in Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.

-

Stimulation: Incubate islets in KRBB with low glucose (basal) or high glucose (e.g., 16.7 mM) in the presence or absence of this compound for a defined period (e.g., 1 hour) at 37°C.

-

Supernatant Collection: Collect the supernatant for insulin measurement.

-

Insulin Quantification: Measure insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Normalize insulin secretion to the total insulin content or DNA content of the islets.

GSIS Experimental Workflow:

Figure 3: Workflow for a GSIS assay.

In Vitro Anti-Inflammatory Assay (Cytokine Measurement)

This protocol is based on methods for assessing the anti-inflammatory effects of compounds on macrophages.[12]

-

Cell Culture: Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Pre-treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using ELISA.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only control.

Conclusion

This compound is a promising bioactive lipid with significant potential for the development of novel therapeutics for type 2 diabetes and inflammatory disorders. Its mechanism of action through the activation of GPR40 provides a clear rationale for its therapeutic effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and other FAHFAs. As research in this field progresses, a deeper understanding of the structure-activity relationships and in vivo efficacy of these fascinating molecules will undoubtedly emerge, paving the way for new and effective treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids [mdpi.com]

- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of Cajanin, an Isoflavonoid Derivative Isolated from Canavalia lineata Pods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucose stimulates proinsulin biosynthesis by a dose-dependent recruitment of pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of 12-POHSA: A Technical Guide for Researchers

An In-depth Examination of a Novel Bioactive Lipid for Inflammation Research and Drug Development

Introduction

12-hydroxy-9-oxo-10-octadecenoic acid (12-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] These bioactive lipids are formed through the esterification of a fatty acid to a hydroxyl group of a hydroxy fatty acid. The structural diversity within the FAHFA family is extensive, with numerous isomers identified based on the constituent fatty and hydroxy fatty acids, as well as the position of the ester linkage. This guide provides a comprehensive technical overview of the anti-inflammatory effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.

Anti-Inflammatory Activity of this compound and Related FAHFAs

Research indicates that the anti-inflammatory properties of FAHFAs can vary between different isomers. While many FAHFAs exhibit anti-inflammatory effects, not all isomers within a specific family are active, and these effects can be cell-type specific.[1]

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the key quantitative findings on the anti-inflammatory effects of this compound and closely related FAHFA isomers.

| FAHFA Isomer | Cell Type | Inflammatory Stimulus | Measured Endpoint | Result | Reference |

| This compound | Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | IL-6 Secretion | Attenuated | [1] |

| This compound | Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | IL-6 Secretion | No Effect | [1] |

| 9-POHSA | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-1β and IL-6 Gene Expression | Suppressed | [3][4] |

| 9-POHSA | Rat Hepatocytes (Clone9) | Lipopolysaccharide (LPS) | TNF-α Expression | Inhibited | [5] |

| 12-OAHSA | Adipose Tissue Macrophages (in vivo) | Obesity-induced | Pro-inflammatory Cytokine Gene Expression | Decreased | [6][7] |

| 12-OAHSA | Macrophages (in vitro) | Lipopolysaccharide (LPS) | Inflammatory Response | Inhibited | [6][7] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of POHSA isomers and related FAHFAs is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[5][6][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target inflammatory genes.

Studies on 9-POHSA have shown that it can inhibit the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated hepatocytes.[5] Similarly, 12-OAHSA has been demonstrated to suppress the NF-κB signaling pathway in macrophages.[6][7] This inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory effects of POHSA isomers and related FAHFAs.

In Vitro Anti-Inflammatory Assay in Macrophages

-

Cell Line: Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 macrophage cell line.

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

The media is then replaced with fresh media containing the desired concentrations of the FAHFA isomer (e.g., this compound, 9-POHSA) or vehicle control (e.g., DMSO).

-

After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

-

The cells are incubated for a specified duration (e.g., 24 hours).

-

-

Endpoint Measurement:

-

Cytokine Secretion: The cell culture supernatant is collected, and the concentration of secreted cytokines (e.g., IL-6, TNF-α) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Gene Expression: Total RNA is extracted from the cells using a suitable RNA isolation kit. The RNA is then reverse-transcribed into cDNA. The relative gene expression of pro-inflammatory cytokines (e.g., Il1b, Il6, Tnf) is determined by quantitative real-time PCR (RT-qPCR) using specific primers and a housekeeping gene (e.g., Gapdh) for normalization.

-

Caption: Workflow for in vitro macrophage anti-inflammatory assay.

NF-κB Nuclear Translocation Assay in Hepatocytes

-

Cell Line: Clone9 rat hepatocytes.

-

Culture Conditions: Cells are cultured in DMEM without serum for 12 hours prior to the experiment.

-

Treatment:

-

Cells are pre-treated with the FAHFA isomer (e.g., 9-POHSA) for 1 hour.

-

Following pre-treatment, cells are stimulated with LPS at various concentrations for a specified time.

-

-

Endpoint Measurement (Immunofluorescence):

-

Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Cells are blocked with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Cells are incubated with a primary antibody against the NF-κB p65 subunit.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

The nuclei are counterstained with DAPI.

-

The subcellular localization of the p65 subunit is visualized using fluorescence microscopy. A reduction in nuclear fluorescence of p65 in FAHFA-treated cells compared to LPS-only treated cells indicates inhibition of nuclear translocation.

-

-

Endpoint Measurement (Western Blot):

-

Nuclear and cytoplasmic protein fractions are extracted from the cells.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against p65 and a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

The available evidence strongly suggests that this compound possesses anti-inflammatory properties, likely acting through the inhibition of the NF-κB signaling pathway. While direct studies on this compound are still emerging, the consistent anti-inflammatory activity observed with closely related FAHFA isomers, such as 9-POHSA and 12-OAHSA, provides a solid foundation for its potential as a therapeutic agent for inflammatory diseases. Further research is warranted to fully elucidate the specific molecular targets and the full spectrum of its anti-inflammatory effects, particularly through comparative studies with other FAHFA isomers. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other novel FAHFAs.

References

- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 9-POHSA Reduces LPS-Stimulated TNF-α Expression in Rat Hepatocyte: The Involvement of NF-KB-p65 Subunit | Atlantis Press [atlantis-press.com]

- 6. reddit.com [reddit.com]

- 7. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 12-Hydroxylated Fatty Acids in Glucose-Stimulated Insulin Secretion: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of 12-hydroxylated fatty acids, specifically 12(S)-Hydroxyeicosatetraenoic Acid (12(S)-HETE), in the regulation of glucose-stimulated insulin secretion (GSIS). Initial investigations into "12-POHSA" (12-hydroxyoctadecanoic acid) found limited direct evidence of its role in GSIS; however, the closely related and extensively studied lipid mediator, 12(S)-HETE, a product of the 12-lipoxygenase (12-LO) pathway, has been identified as a significant inhibitor of pancreatic β-cell function. This document details the molecular pathways underlying this inhibition, presents quantitative data from key studies, outlines detailed experimental protocols for investigating these effects, and discusses the implications for drug development in the context of metabolic diseases like diabetes. We contrast the inhibitory effects of 12(S)-HETE with the stimulatory effects of other fatty acids mediated by the G-protein coupled receptor 40 (GPR40), providing a comprehensive overview of fatty acid signaling in pancreatic β-cells.

Introduction: The Dichotomous Role of Fatty Acids in Insulin Secretion

Fatty acids (FAs) are not merely metabolic substrates but also potent signaling molecules that modulate pancreatic β-cell function and insulin secretion. While certain long-chain fatty acids can potentiate glucose-stimulated insulin secretion (GSIS) through receptors like GPR40, a distinct class of oxidized fatty acids, generated via the 12-lipoxygenase (12-LO) pathway, exerts a powerful inhibitory effect.[1][2] The primary mediator of this inhibition is 12(S)-Hydroxyeicosatetraenoic Acid (12(S)-HETE).[3][4]

Inflammation is a key contributing factor in the pathogenesis of diabetes mellitus, and the 12-LO pathway is increasingly recognized as a critical component of inflammatory processes within the pancreatic islet.[5][6] Pro-inflammatory cytokines can up-regulate the expression and activity of 12-LO in human islets, leading to increased production of 12(S)-HETE.[5][7] This lipid mediator then acts locally to impair β-cell function, reduce viability, and ultimately suppress insulin secretion, contributing to the β-cell dysfunction observed in both type 1 and type 2 diabetes.[8][9] Understanding the mechanisms of 12(S)-HETE action is therefore critical for developing novel therapeutic strategies to preserve β-cell function.

Core Signaling Pathways

The Canonical Glucose-Stimulated Insulin Secretion (GSIS) Pathway

The fundamental mechanism of GSIS is a well-established cascade of events initiated by glucose metabolism in the pancreatic β-cell.

The 12(S)-HETE Inhibitory Pathway

In contrast to the stimulatory signals, 12(S)-HETE triggers a stress-activated pathway that actively suppresses GSIS and promotes β-cell death. This pathway is a key component of inflammation-induced β-cell dysfunction.

The mechanism involves pro-inflammatory cytokines stimulating 12-LO, which metabolizes arachidonic acid into 12(S)-HETE.[3] This lipid mediator then activates stress-related kinases, including p38-MAPK and c-Jun N-terminal kinase (JNK).[3][4][5] Activation of these pathways leads to a reduction in insulin secretion, decreased metabolic activity, and ultimately, an increase in β-cell apoptosis.[7][10][11]

The GPR40-Mediated GSIS Potentiation Pathway

To provide a complete picture of fatty acid signaling, it is crucial to contrast the inhibitory 12-LO pathway with the stimulatory GPR40 (Free Fatty Acid Receptor 1, FFAR1) pathway. GPR40 is a G-protein coupled receptor highly expressed in β-cells that binds medium- and long-chain fatty acids, leading to the potentiation of GSIS.[1]

GPR40 activation by fatty acids primarily signals through the Gαq/11 pathway.[12] This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium, which augments the Ca2+ signal initiated by glucose metabolism and enhances insulin exocytosis.[13]

Quantitative Data on the Effects of 12(S)-HETE

The following tables summarize the quantitative effects of 12(S)-HETE on pancreatic β-cell function and viability as reported in key studies.

Table 1: Effect of 12(S)-HETE on Insulin Secretion

| Compound | Concentration | Cell Type | Condition | Duration | Effect | Citation |

|---|---|---|---|---|---|---|

| 12(S)-HETE | 1 nM & 100 nM | Human Islets | High Glucose | 4 hours | Consistent reduction in insulin secretion | [10] |

| 12(S)-HETE | 100 nM | beta-TC3 cells | Basal Glucose | 6 hours | 57% reduction in insulin release | [3] |

| 12(S)-HPETE | 1 nM & 100 nM | Human Islets | High Glucose | 4 hours | Consistent reduction in insulin secretion | [10] |

| 12(S)-HPETE | Not specified | Rat Islets | Basal Glucose | 30 min | 44% reduction in insulin release |[15] |

Table 2: Effect of 12(S)-HETE on β-Cell Viability and Death

| Compound | Concentration | Cell Type | Parameter | Duration | Effect | Citation |

|---|---|---|---|---|---|---|

| 12(S)-HETE | 1 nM | Human Islets | Metabolic Activity (MTT Assay) | Not specified | 32% reduction in viability | [7][10][11] |

| 12(S)-HETE | 100 nM | Human Islets | Cell Death | Not specified | 50% increase in cell death | [7][10][11] |

| 12(S)-HETE | 100 nM | beta-TC3 cells | Cell Death (TUNEL Assay) | 18 hours | 17% increase in cell death |[3] |

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments used to assess the impact of 12(S)-HETE on β-cell function.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted for assessing the effect of inhibitors like 12(S)-HETE on insulin secretion from isolated human or rodent islets.[16][17]

Materials:

-

Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer: (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgCl₂, 25 mM HEPES, 0.1% BSA, pH 7.4).[18]

-

Glucose Stocks: Sterile stocks to prepare low (2.8 mM) and high (16.7 mM) glucose KRBH.[17]

-

12(S)-HETE Stock: Dissolved in a suitable vehicle (e.g., ethanol or DMSO) for dilution into KRBH buffer.

-

Isolated Islets: Human or rodent islets.

-

Insulin Assay Kit: ELISA or RIA kit.[19]

Procedure:

-

Islet Recovery: After isolation, culture islets overnight in standard culture medium to allow for recovery.

-

Pre-incubation: Hand-pick islets of similar size into a petri dish. Wash and then pre-incubate the islets in KRBH containing low glucose (2.8 mM) for 1-2 hours at 37°C, 5% CO₂ to establish a basal secretion state.[20]

-

Stimulation: Transfer batches of 10-15 islets into separate tubes for each experimental condition (in triplicate).[17]

-

Basal: KRBH with 2.8 mM glucose.

-

Stimulated: KRBH with 16.7 mM glucose.

-

Treatment: KRBH with 16.7 mM glucose + desired concentration of 12(S)-HETE.

-

Vehicle Control: KRBH with 16.7 mM glucose + vehicle.

-

-

Incubate all tubes for 1 hour at 37°C, 5% CO₂.[17]

-

Sample Collection: Terminate the incubation by placing tubes on ice. Gently centrifuge to pellet the islets. Collect the supernatant for insulin measurement and store at -20°C or -80°C.[16][21]

-

Insulin Measurement: Quantify insulin concentration in the collected supernatants using a validated ELISA or RIA protocol.

-

Normalization (Optional but Recommended): Lyse the remaining islet pellets using acid-ethanol to extract total insulin content. Normalizing secreted insulin to total insulin content accounts for variations in islet size and number.[17]

Measurement of Intracellular Calcium ([Ca²⁺]i)

Intracellular calcium dynamics can be monitored using fluorescent Ca²⁺ indicators in single β-cells or whole islets.[22]

Materials:

-

Fluorescent Calcium Indicator: Fura-2 AM, Fluo-4 AM, or Fura Red AM.[18][23][24]

-

Pluronic F-127: To aid in dye loading.[23]

-

Imaging System: An epifluorescence or confocal microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation and equipped with a perfusion system.[22]

-

Extracellular Salt Solution (SES): Similar to KRBH but often without bicarbonate for imaging stability.[23]

Procedure:

-

Cell Plating: Plate isolated islet cells or β-cell lines on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Incubate cells with SES containing the Ca²⁺ indicator (e.g., 1-5 µM Fura-2 AM) and Pluronic F-127 for 15-30 minutes at room temperature or 37°C.[23]

-

Washing: Wash the cells with fresh SES to remove extracellular dye and allow for de-esterification of the AM ester within the cells.

-

Imaging: Mount the dish on the microscope stage and perfuse with SES.

-

Experimental Protocol:

-

Establish a baseline fluorescence signal in low glucose.

-

Perfuse with high glucose to elicit Ca²⁺ oscillations.

-

Once a stable response to glucose is observed, introduce high glucose + 12(S)-HETE into the perfusion.

-

Record changes in fluorescence intensity, which correspond to changes in [Ca²⁺]i.

-

Measurement of Intracellular cAMP

cAMP levels are typically measured using fluorescent biosensors expressed in β-cells, often monitored with Total Internal Reflection Fluorescence (TIRF) microscopy to focus on sub-plasma membrane events.[18][24]

Materials:

-

cAMP Biosensor: A genetically encoded sensor (e.g., EPAC-based FRET sensors or translocation sensors) delivered via viral transduction or transfection.[24]

-

Microscopy System: TIRF microscope for sub-membrane imaging.[18]

-

Experimental Buffers: As used for GSIS or calcium imaging.

Procedure:

-

Sensor Expression: Transduce or transfect β-cells or islets with the chosen cAMP biosensor and allow for expression.

-

Imaging: Mount cells on the TIRF microscope.

-

Experimental Protocol:

-

Establish a baseline cAMP signal in low glucose.

-

Stimulate with agents known to increase cAMP (e.g., Forskolin or GLP-1) to ensure sensor functionality.

-

Test the effect of 12(S)-HETE on basal or glucose/hormone-stimulated cAMP levels by perfusing the compound over the cells and recording the fluorescence signal.

-

Implications for Drug Development

The central role of the 12-LO/12(S)-HETE pathway in mediating inflammation-induced β-cell failure makes it a compelling target for therapeutic intervention in diabetes.[6]

-

12-LO Inhibitors: The development of specific small molecule inhibitors of 12-LO is a promising strategy to protect β-cells.[8] By blocking the production of 12(S)-HETE, these inhibitors could prevent the downstream activation of stress kinases, thereby preserving β-cell function and viability in the inflammatory islet microenvironment.[3][4] Preclinical studies with 12-LO inhibitors like ML355 have shown they can improve GSIS in human islets from donors with type 2 diabetes.[9] Furthermore, the inhibitor VLX-1005 has been shown to delay the onset of autoimmune diabetes in a humanized mouse model.[25][26]

-

GPR40 Agonists: In contrast, the GPR40 pathway has been targeted by agonists to enhance insulin secretion. The GPR40 agonist TAK-875 showed robust glucose-lowering efficacy in Phase II clinical trials but was terminated in Phase III due to concerns about liver toxicity, highlighting the complexities of targeting fatty acid signaling pathways.[12][27][28] Despite this setback, GPR40 remains an attractive target, with ongoing efforts to develop agonists with improved safety profiles.[29][30]

The dual nature of fatty acid signaling underscores the importance of developing highly specific molecules that can selectively inhibit detrimental pathways (like 12-LO) while potentially promoting beneficial ones (like GPR40).

Conclusion

12(S)-HETE, a product of the 12-lipoxygenase pathway, is a potent negative regulator of pancreatic β-cell function. It acts via stress-activated protein kinase pathways to inhibit glucose-stimulated insulin secretion and promote β-cell death, playing a significant role in the inflammatory pathology of diabetes. The detailed mechanisms and protocols outlined in this guide provide a framework for researchers to investigate this pathway further. The development of specific 12-LO inhibitors represents a promising therapeutic avenue to protect β-cells from inflammatory damage and preserve insulin secretory capacity in individuals with or at risk for diabetes. A nuanced understanding of the distinct and often opposing roles of different fatty acid signaling pathways is essential for the successful development of novel metabolic drugs.

References

- 1. Effects of Dietary Fatty Acids in Pancreatic Beta Cell Metabolism, Implications in Homeostasis | MDPI [mdpi.com]

- 2. Fatty Acid-Stimulated Insulin Secretion vs. Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of 12-lipoxygenase in proinflammatory cytokine-mediated beta cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipids and immunoinflammatory pathways of beta cell destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12-Lipoxygenase Products Reduce Insulin Secretion and β-Cell Viability in Human Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the 12-lipoxygenase pathway in diabetes pathogenesis and complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 12-Lipoxygenase Products Reduce Insulin Secretion and {beta}-Cell Viability in Human Islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of the 12-lipoxygenase pathway in diabetes pathogenesis and complications [scholarworks.indianapolis.iu.edu]

- 9. Role of the 12-Lipoxygenase Pathway in Diabetes Pathogenesis and Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 12-Lipoxygenase Products Reduce Insulin Secretion and β-Cell Viability in Human Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 15. Lipoxygenase-generated icosanoids inhibit glucose-induced insulin release from rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. protocols.io [protocols.io]

- 18. Glucose‐induced cAMP elevation in β‐cells involves amplification of constitutive and glucagon‐activated GLP‐1 receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of Calcium Signaling in Beta-Cell Lines Using Epifluorescence and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 23. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Glucose- and Hormone-Induced cAMP Oscillations in α- and β-Cells Within Intact Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. JCI Insight - 12-Lipoxygenase inhibition delays onset of autoimmune diabetes in human gene replacement mice [insight.jci.org]

- 26. biorxiv.org [biorxiv.org]

- 27. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 29. GPR40 agonists for the treatment of type 2 diabetes: life after ‘TAKing’ a hit | Semantic Scholar [semanticscholar.org]

- 30. researchgate.net [researchgate.net]

12-Hydroxystearic Acid: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxystearic acid (12-HO-SA), a saturated C18 fatty acid, is a molecule of significant interest across various industrial and scientific fields. While not abundantly found in its free form in nature, its primary precursor, ricinoleic acid, is a major component of castor oil, derived from the seeds of Ricinus communis. This technical guide provides an in-depth overview of the natural sources, abundance, and methodologies for the analysis of 12-HO-SA. Furthermore, it delves into a recently discovered signaling pathway involving 12-HO-SA in human skin, highlighting its potential for therapeutic applications.

Natural Sources and Abundance

12-HO-SA is predominantly obtained through the hydrogenation of ricinoleic acid, which is the main fatty acid in castor oil.[1] The oil content of castor seeds (Ricinus communis) ranges from 40% to 60%.[1] Ricinoleic acid constitutes approximately 90% of the fatty acids in castor oil.[1]

While 12-HO-SA is primarily a derivative of a natural product, it has been reported as a metabolite in the bacterium Bacillus cereus and the plant Elaeagnus angustifolia.[2] However, quantitative data on the endogenous abundance of 12-HO-SA in these organisms is limited in the current scientific literature. Studies on the fatty acid composition of Elaeagnus angustifolia have identified various other fatty acids, but not 12-HO-SA as a major constituent.[3][4] In Bacillus cereus, 12-HO-SA can be produced through the biotransformation of precursor molecules.[5]

The following table summarizes the abundance of ricinoleic acid, the direct precursor to 12-HO-SA, in its primary natural source.

| Natural Source | Plant/Organism | Abundance of Ricinoleic Acid (Precursor) | Citation |

| Castor Bean | Ricinus communis | ~90% of total fatty acids in seed oil | [1] |

Experimental Protocols

Extraction and Preparation of 12-HO-SA from Castor Oil (Laboratory Scale)

This protocol outlines a two-step process involving the hydrolysis of castor oil to yield ricinoleic acid, followed by its hydrogenation to produce 12-HO-SA.[6][7]

Step 1: Enzymatic Hydrolysis of Castor Oil to Ricinoleic Acid

-

Materials:

-

Castor oil

-

Lipase enzyme (e.g., from Candida rugosa)

-

Phosphate buffer (pH 7.0)

-

Hexane

-

Ethanol

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

Prepare an emulsion of castor oil in phosphate buffer.

-

Add lipase to the emulsion and incubate at a controlled temperature (e.g., 30-40°C) with constant stirring for 24-48 hours to allow for hydrolysis.

-

After incubation, acidify the mixture to pH 4.0 with a suitable acid (e.g., HCl) to stop the enzymatic reaction.

-

Extract the ricinoleic acid using hexane. Perform the extraction multiple times to ensure maximum yield.

-

Combine the hexane extracts and wash with distilled water to remove any remaining glycerol and buffer salts.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Evaporate the hexane under reduced pressure to obtain crude ricinoleic acid.

-

Step 2: Hydrogenation of Ricinoleic Acid to 12-HO-SA

-

Materials:

-

Ricinoleic acid (from Step 1)

-

Palladium on carbon (Pd/C) catalyst (5-10%)

-

Ethanol or other suitable solvent

-

Hydrogen gas supply

-

Parr hydrogenator or similar high-pressure reactor

-

-

Procedure:

-

Dissolve the ricinoleic acid in ethanol in the reaction vessel.

-

Add the Pd/C catalyst to the solution.

-

Seal the reactor and purge with nitrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the mixture to the reaction temperature (e.g., 50-70°C) and stir vigorously.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield crude 12-HO-SA.

-

The crude 12-HO-SA can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

-

Quantification of 12-HO-SA using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantification of 12-HO-SA in a prepared sample.[8][9]

-

Derivatization (Esterification):

-

To increase volatility for GC analysis, the carboxylic acid group of 12-HO-SA must be derivatized, typically to a methyl ester.

-

Procedure:

-

Dissolve a known amount of the dried 12-HO-SA sample in a solution of 2% sulfuric acid in methanol.

-

Heat the mixture at 60°C for 1-2 hours.

-

After cooling, add water and extract the 12-hydroxystearate methyl ester with hexane.

-

Wash the hexane extract with a dilute sodium bicarbonate solution and then with water.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Concentrate the sample to a known volume before injection into the GC-MS.

-

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a DB-23 or similar polar column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might be:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 200°C at 10°C/minute.

-

Ramp to 240°C at 5°C/minute, hold for 10 minutes.

-

-

Injector Temperature: 250°C.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 50-500.

-

Identification: The 12-hydroxystearate methyl ester is identified by its characteristic retention time and mass spectrum.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated using certified standards of 12-HO-SA methyl ester. An internal standard (e.g., a deuterated fatty acid) should be used for accurate quantification.

-

-

Signaling Pathways of 12-Hydroxystearic Acid

Recent research has unveiled a novel signaling role for 12-HO-SA in the innate immune response of the skin.[2][10] Specifically, 12-HO-SA has been identified as a potent stimulator of antimicrobial peptide (AMP) secretion from primary epidermal keratinocytes.

The proposed signaling pathway is as follows:

-

Activation of DNMT3A: 12-HO-SA acutely activates DNA methyltransferase 3A (DNMT3A).[2][10]

-

Transcriptional Silencing of Caspase-8: The activation of DNMT3A leads to the transcriptional silencing of the CASP8 gene, resulting in the downregulation of caspase-8 protein.[2][10]

-

Inflammasome Activation: The downregulation of caspase-8, a known regulator of inflammasome activity, leads to the activation of the inflammasome complex.[2][10][11]

-

AMP Secretion: The activated inflammasome then triggers the secretion of stored antimicrobial peptides from the keratinocytes.[2][10]

This discovery highlights the potential of 12-HO-SA as a modulator of skin immunity and opens avenues for its use in dermatological applications to enhance the skin's natural defense mechanisms.

Caption: Signaling pathway of 12-HO-SA in epidermal keratinocytes.

Conclusion

12-Hydroxystearic acid, while primarily a derivative of the naturally abundant ricinoleic acid from castor oil, is emerging as a molecule with significant biological activity. Its role in modulating the innate immune response of the skin presents exciting opportunities for the development of novel therapeutics and advanced cosmetic formulations. The experimental protocols outlined in this guide provide a foundation for researchers to extract, identify, and quantify 12-HO-SA, facilitating further exploration of its properties and applications. As research continues, a deeper understanding of the natural occurrence and physiological roles of 12-HO-SA is anticipated, which will undoubtedly expand its utility in science and industry.

References

- 1. Castor oil - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EP1330534A1 - Method for obtaining 12-hydroxystearic acid - Google Patents [patents.google.com]

- 7. DE10054480A1 - Process for the production of 12-hydroxystearic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Activation of the NLRP1B inflammasome by caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 12-POHSA

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-palmitoleoyl-oxystearic acid (12-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. These lipids have garnered significant interest in the scientific community due to their potential therapeutic applications. Research has indicated that FAHFAs, including this compound, possess anti-diabetic and anti-inflammatory properties.[1] They have been shown to improve glucose tolerance, stimulate insulin secretion, and are associated with enhanced insulin sensitivity.[1] The levels of these lipids have been found to be reduced in the adipose tissue and serum of insulin-resistant humans, highlighting their potential as biomarkers and therapeutic agents for metabolic disorders.[1]

This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound, intended for research and development purposes.

Synthesis of this compound Precursor: 12-Hydroxystearic Acid

The synthesis of this compound first requires the preparation of its precursor, 12-hydroxystearic acid. A common method for its preparation is through the hydrogenation of ricinoleic acid, which is readily available from the hydrolysis of castor oil.[2][3]

Experimental Protocol: Synthesis of 12-Hydroxystearic Acid from Castor Oil

-

Hydrolysis of Castor Oil:

-

In a reaction vessel, combine castor oil with a 25% sodium hydroxide solution.

-

Heat the mixture to 90-95°C and stir vigorously for 2-3 hours to facilitate saponification.

-

After saponification, acidify the mixture with sulfuric acid to a pH of 2-3 to liberate the fatty acids.

-

Wash the organic layer with hot water to remove impurities. The primary component of the resulting fatty acid mixture is ricinoleic acid.

-

-

Hydrogenation of Ricinoleic Acid:

-

Transfer the crude ricinoleic acid to a high-pressure autoclave.

-

Add a nickel catalyst (e.g., Raney nickel) to the mixture.

-

Pressurize the autoclave with hydrogen gas to 20-30 bar.

-

Heat the reaction mixture to 140-150°C and maintain vigorous stirring for 2-4 hours.

-

After the reaction is complete, cool the vessel and filter out the catalyst to obtain crude 12-hydroxystearic acid.

-

Synthesis of this compound via Esterification

This compound is synthesized through the esterification of 12-hydroxystearic acid with palmitoleic acid.

Experimental Protocol: Esterification of 12-Hydroxystearic Acid with Palmitoleic Acid

-

Reaction Setup:

-

In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 12-hydroxystearic acid and palmitoleic acid in a 1:1.2 molar ratio.

-

Add an acidic catalyst, such as p-toluenesulfonic acid, to the mixture.

-

Use an inert solvent like toluene to facilitate the removal of water produced during the reaction.

-

-

Esterification Reaction:

-

Heat the reaction mixture to reflux (approximately 110-120°C) and stir continuously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude this compound.

-

Purification of this compound

The crude this compound is purified using column chromatography to isolate the desired product from unreacted starting materials and byproducts.

Experimental Protocol: Purification of this compound

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For higher purity, the fractions containing this compound can be further purified by reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase gradient of acetonitrile in water.

-

The purified this compound is collected, and the solvent is removed under reduced pressure.

-

Quantitative Data Summary

| Step | Product | Starting Materials | Typical Yield (%) | Purity (%) | Analysis Method |

| 1 | 12-Hydroxystearic Acid | Castor Oil | 85-95 | >90 | GC-MS |

| 2 | This compound | 12-Hydroxystearic Acid, Palmitoleic Acid | 70-85 | >95 (after column) | TLC, HPLC |

| 3 | Purified this compound | Crude this compound | >90 (HPLC purification) | >99 | HPLC, NMR, MS |

Visualizations

References

Application Notes and Protocols for 12-POHSA Cell-Based Assay for Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-hydroxy-palmitoyl-stearic acid (12-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family of endogenous lipids. Recent studies have identified these lipids as novel signaling molecules with potential therapeutic applications, particularly in the context of metabolic diseases such as type 2 diabetes. This compound and other related palmitic acid hydroxy stearic acids (PAHSAs) have been shown to be selective agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1][3][4]

Activation of GPR40 by agonists like this compound potentiates insulin secretion in a glucose-dependent manner, making it an attractive target for the development of novel anti-diabetic drugs with a reduced risk of hypoglycemia.[3] The primary signaling mechanism involves the coupling of GPR40 to the Gαq subunit, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the release of intracellular calcium (Ca2+), which ultimately triggers the exocytosis of insulin granules.[1][5][6] Unlike some synthetic GPR40 agonists, naturally occurring PAHSAs appear to be selective for the Gq pathway and do not significantly engage the Gs/cAMP signaling cascade.[1][2]

These application notes provide a detailed protocol for a cell-based assay to evaluate the effect of this compound on insulin secretion in pancreatic β-cell lines, such as MIN6 and INS-1.

Signaling Pathway of this compound in Pancreatic β-Cells

The activation of GPR40 by this compound in pancreatic β-cells initiates a signaling cascade that augments glucose-stimulated insulin secretion. The pathway is primarily mediated by the Gαq protein.

Caption: GPR40 signaling pathway activated by this compound.

Quantitative Data Summary

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| 9-PAHSA | HEK293 (hGPR40) | Calcium Flux | EC50 | 5.7 µM | [7] |

| GW9508 | MIN6 | Insulin Secretion | pEC50 | 6.14 ± 0.03 | N/A |

| Linoleic Acid | MIN6 | Insulin Secretion | - | Potentiates GSIS | N/A |

Note: pEC50 is the negative logarithm of the EC50 value. An EC50 value for 9-PAHSA in an insulin secretion assay has not been published. The stimulation index, which is the fold-increase in insulin secretion in the presence of the compound compared to the control, is a critical parameter to determine experimentally.

Experimental Protocols

Materials and Reagents

-

Cell Lines: MIN6 or INS-1 pancreatic β-cell lines.

-

Cell Culture Media: DMEM (High Glucose) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol.

-

Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 20 mM HEPES, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Glucose Solutions: Prepare sterile-filtered stock solutions of D-glucose in deionized water.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent such as DMSO or ethanol. Store at -20°C or -80°C.

-

Insulin ELISA Kit: A commercially available kit for the detection of mouse or rat insulin.

-

96-well cell culture plates.

-

Reagents for cell lysis (optional, for total insulin content).

Experimental Workflow: this compound Insulin Secretion Assay

Caption: Experimental workflow for the this compound cell-based insulin secretion assay.

Detailed Method for Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Cell Seeding:

-

Seed MIN6 or INS-1 cells in a 96-well tissue culture plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.

-

Culture the cells for 48-72 hours in complete culture medium until they reach approximately 80% confluency.

-

-

Pre-incubation (Starvation):

-

Carefully aspirate the culture medium from each well.

-

Gently wash the cells twice with 100 µL of glucose-free KRBH buffer.

-